molecular formula C15H19N3O3 B5753820 1-ethyl-4-[3-(2-nitrophenyl)acryloyl]piperazine

1-ethyl-4-[3-(2-nitrophenyl)acryloyl]piperazine

Cat. No. B5753820
M. Wt: 289.33 g/mol
InChI Key: BUIAMLUVBCIZLR-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-4-[3-(2-nitrophenyl)acryloyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ENPA and is a derivative of piperazine. ENPA has a unique chemical structure that makes it an attractive candidate for various research purposes.

Mechanism of Action

The mechanism of action of ENPA is not fully understood. However, it is believed that ENPA exerts its cytotoxic effects by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death process that is essential for maintaining tissue homeostasis. ENPA has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
ENPA has been shown to have various biochemical and physiological effects. Studies have shown that ENPA can induce oxidative stress in cancer cells, which can lead to cell death. ENPA has also been shown to inhibit the activity of various enzymes, including topoisomerase II and carbonic anhydrase IX, which are essential for cancer cell survival.

Advantages and Limitations for Lab Experiments

ENPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. ENPA is also soluble in various solvents, making it easy to work with in the lab. However, ENPA has some limitations, including its cytotoxicity, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on ENPA. One potential area of research is the development of ENPA-based anti-cancer drugs. Another potential area of research is the use of ENPA in material science, where it could be used to develop new materials with unique properties. Additionally, ENPA could be studied for its potential as a molecular probe for imaging and diagnostic purposes.
Conclusion:
In conclusion, 1-ethyl-4-[3-(2-nitrophenyl)acryloyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ENPA has been extensively studied for its potential as an anti-cancer agent and has shown promising results in preclinical studies. Further research is needed to fully understand the mechanism of action of ENPA and to explore its potential applications in various fields.

Synthesis Methods

The synthesis of ENPA involves the reaction of piperazine with 2-nitrobenzaldehyde and ethyl acrylate. The reaction occurs in the presence of a catalyst such as triethylamine and is carried out under reflux conditions. The resulting product is then purified and characterized using various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

ENPA has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. In medicinal chemistry, ENPA has been studied for its potential as an anti-cancer agent. Studies have shown that ENPA exhibits cytotoxic activity against various cancer cell lines, including breast, colon, and lung cancer cells.

properties

IUPAC Name

(E)-1-(4-ethylpiperazin-1-yl)-3-(2-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-2-16-9-11-17(12-10-16)15(19)8-7-13-5-3-4-6-14(13)18(20)21/h3-8H,2,9-12H2,1H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIAMLUVBCIZLR-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-[3-(2-nitrophenyl)acryloyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.